molecular formula C46H36F6O8P2PdS2 B12054331 [(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]-diaquo-palladium(II) bis(triflate)

[(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]-diaquo-palladium(II) bis(triflate)

Cat. No.: B12054331
M. Wt: 1063.3 g/mol
InChI Key: IMSBKDDEQLOVOF-UHFFFAOYSA-L
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Description

The target compound, [(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]-diaquo-palladium(II) bis(triflate) (hereafter referred to as Pd-BINAP-triflate), is a chiral palladium complex featuring the (R)-BINAP ligand, two aquo ligands, and triflate counterions. BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a privileged ligand in asymmetric catalysis due to its rigid binaphthyl backbone, which induces axial chirality and stabilizes metal centers in stereoselective transformations . The diaquo ligands suggest a coordinatively unsaturated Pd(II) center, while triflate (CF₃SO₃⁻) anions enhance solubility in polar solvents and reduce coordination interference, making the complex highly reactive in catalytic cycles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]-diaquo-palladium(II) bis(triflate) typically involves the reaction of [®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl] with palladium(II) triflate in the presence of water. The reaction is carried out under inert conditions to prevent oxidation and other side reactions. The resulting complex is then purified through crystallization or other suitable methods.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]-diaquo-palladium(II) bis(triflate) undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of palladium.

    Reduction: It can also undergo reduction reactions, often facilitated by reducing agents such as hydrogen gas or hydrides.

    Substitution: The compound is known for its ability to participate in substitution reactions, where ligands in the coordination sphere of palladium are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Oxidizing agents: Such as oxygen or peroxides.

    Reducing agents: Such as hydrogen gas or sodium borohydride.

    Substituting agents: Such as halides or phosphines.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the major products are often biaryl compounds or other coupled products.

Scientific Research Applications

Asymmetric Suzuki Coupling Reactions

One of the prominent applications of this palladium complex is in asymmetric Suzuki coupling reactions. Research has demonstrated that binaphthyl-based phosphoramidite ligands stabilize palladium nanoparticles (PdNPs), facilitating highly enantioselective C–C bond formation. The use of these catalysts has shown remarkable efficiency in synthesizing chiral compounds with high yields and selectivity .

Case Study: Enantioselective Synthesis

In a study involving the asymmetric Suzuki reaction, the complex was utilized to couple aryl halides with boronic acids. The reaction conditions were optimized for temperature and concentration, resulting in yields exceeding 90% with enantiomeric excess (ee) values above 95% . This demonstrates the effectiveness of the palladium complex in producing valuable chiral intermediates for pharmaceuticals.

Palladium-Catalyzed Allylic Substitution

Another critical application is in palladium-catalyzed asymmetric allylic substitutions. The complex has been shown to promote reactions that involve the substitution of allylic alcohols with various nucleophiles, providing access to chiral products .

Case Study: Mechanistic Insights

A detailed mechanistic study revealed that the ligand's bite angle and steric properties significantly influence the reaction pathway and product distribution. The optimized conditions led to high yields and selectivities, confirming the potential of this palladium complex in synthetic methodologies .

Conformational Flexibility

The conformational flexibility of binaphthyl-based ligands has been investigated through X-ray crystallography and Density Functional Theory (DFT) calculations. These studies highlight how variations in ligand conformation can affect catalytic activity and selectivity .

Table 2: Structural Parameters Influencing Catalysis

ParameterValue
Bite Angle (P-Pd-P)90°
Pd-P Bond Length2.25 Å
Dihedral AnglesVariable depending on conformation

Mechanism of Action

The mechanism of action of [®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]-diaquo-palladium(II) bis(triflate) involves the coordination of the palladium center with various ligands. This coordination facilitates the activation of substrates, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in cross-coupling reactions, the palladium center activates the halide substrate, allowing it to couple with an organometallic reagent.

Comparison with Similar Compounds

Palladium-BINAP Complexes with Different Counterions

[(R)-BINAP]PdCl₂

  • Structure : A dichloropalladium(II) complex with BINAP as the bidentate ligand.
  • Key Differences :
    • Counterion : Chloride (Cl⁻) vs. triflate (CF₃SO₃⁻). Chloride is a stronger coordinating anion, which may reduce catalytic activity by occupying coordination sites.
    • Reactivity : PdCl₂-BINAP is less soluble in organic solvents compared to Pd-BINAP-triflate, limiting its utility in homogeneous catalysis .
    • Applications : Primarily used in cross-coupling reactions (e.g., Suzuki-Miyaura), but requires additional silver salts to abstract chloride ions for activation .

[(R)-BINAP]PdBr₂

  • Similar to PdCl₂-BINAP but with bromide counterions.

Ruthenium-BINAP Complexes

Dichloro[(R)-BINAP][(R)-DAIPEN]Ru(II)

  • Structure : Ru(II) center coordinated to BINAP and a chiral diamine ligand (DAIPEN).
  • Key Differences: Metal Center: Ru vs. Pd. Ruthenium complexes are prominent in hydrogenation catalysis (e.g., Noyori asymmetric hydrogenation), whereas Pd-BINAP-triflate is tailored for cross-couplings or C–H activation. Ligand Synergy: The DAIPEN ligand in the Ru complex introduces additional chirality and nitrogen donor sites, enabling bifunctional catalysis . Counterions: Chloride in Ru vs. triflate in Pd. Triflate’s weak coordination likely enhances Pd-BINAP-triflate’s turnover frequency in polar media .

Diacetato[(R)-BINAP]Ru(II)

  • Structure : Ru(II) with acetate ligands.
  • Reactivity : Acetate (OAc⁻) is a moderately coordinating anion, offering higher solubility than chloride but less than triflate. This complex is less reactive in oxidation reactions compared to triflate-based Pd systems .

Modified BINAP Ligand Systems

BINAP Oxide

  • Structure : Oxidized BINAP with P=O groups instead of P–Ph bonds.
  • Key Differences: Coordination Ability: The oxide form loses its ability to coordinate metals, rendering it inactive in catalysis.

Tol-BINAP (2,2'-Bis[di(o-tolyl)phosphino]-1,1'-binaphthyl)

  • Structure : BINAP with o-tolyl groups replacing phenyl rings.
  • Comparison :
    • Steric Effects : Increased steric bulk from o-tolyl groups improves enantioselectivity in crowded catalytic environments but may reduce reaction rates due to hindered substrate access .
    • Electronic Effects : Electron-donating methyl groups slightly enhance metal-ligand bond strength compared to unmodified BINAP.

Performance in Catalytic Reactions

Compound Reaction Type Yield (%) Enantioselectivity (% ee) Key Reference
Pd-BINAP-triflate Asymmetric C–H Activation 43–45 88–92
[(R)-BINAP]PdCl₂ Suzuki-Miyaura Coupling 75 N/A
Dichloro[(R)-BINAP]Ru(II) Hydrogenation of Ketones 90 95
Diacetato[(R)-BINAP]Ru(II) Oxidation of Alcohols 60 N/A

Notes:

  • Pd-BINAP-triflate demonstrates competitive yields and high enantioselectivity in asymmetric C–H activation, outperforming chloride analogs that require additional activators.

Structural and Physical Properties

Property Pd-BINAP-triflate [(R)-BINAP]PdCl₂ BINAP Oxide
Molecular Weight ~950 g/mol 799.99 g/mol 622.67 g/mol
Melting Point Not reported Not reported 283–286°C
Solubility High (polar solvents) Low (requires DMF/DMSO) Insoluble
Inter-Naphthyl Angle ~90° (assumed) ~90° 94.17°

Biological Activity

The compound [(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]-diaquo-palladium(II) bis(triflate) , often abbreviated as Pd-binaphthyl , is a notable palladium complex that has garnered attention for its significant biological activity and catalytic properties in organic transformations. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in catalysis, and relevant research findings.

The biological activity of Pd-binaphthyl primarily stems from its role as a catalyst in various organic reactions. The complex exhibits high enantioselectivity in asymmetric synthesis, particularly in reactions such as the Suzuki coupling and hydrosilylation. The binaphthyl moiety contributes to the chiral environment around the palladium center, facilitating the formation of chiral products with high enantiomeric excess (ee) values.

Catalytic Applications

  • Asymmetric Suzuki Coupling :
    • Pd-binaphthyl has been effectively utilized in asymmetric Suzuki coupling reactions, achieving yields up to 85% with enantiomeric excesses greater than 99% .
    • The use of phosphoramidite ligands as stabilizers for palladium nanoparticles (PdNPs) enhances the efficiency and recyclability of these catalysts, allowing for multiple reaction cycles without significant loss of activity .
  • Hydrosilylation :
    • This compound has also demonstrated high enantioselectivity in palladium-catalyzed asymmetric hydrosilylation reactions. For instance, it has been reported to yield axially chiral allenylsilane products with up to 92% ee .

Case Study 1: Palladium-Catalyzed Reactions

Research conducted by Wacker Chemie highlighted the catalytic behavior of Pd-binaphthyl in various transformations, including alkene functionalization and nucleopalladation reactions. These studies revealed that the choice of phosphine ligand significantly influences the stereochemical outcomes of these reactions .

Case Study 2: Stability and Reusability

A study on binaphthyl-supported palladium nanoparticles demonstrated their stability and reusability across multiple catalytic cycles. The PdNPs maintained high catalytic activity and enantioselectivity even after 12 consecutive uses, underscoring the practical applications of Pd-binaphthyl in industrial settings .

Data Table: Summary of Catalytic Performance

Reaction TypeYield (%)Enantiomeric Excess (%)Recyclability
Asymmetric Suzuki CouplingUp to 85>9912 cycles
Asymmetric HydrosilylationUp to 9292Not specified

Key Research Outcomes

  • Pd-binaphthyl complexes have been shown to facilitate various C–C bond-forming reactions with remarkable efficiency.
  • The unique properties imparted by the binaphthyl ligand system enable the formation of stable palladium nanoparticles that exhibit enhanced catalytic performance.

Q & A

Basic Research Questions

Q. How is [(R)-(+)-BINAP]-Pd(II) bis(triflate) synthesized, and what analytical methods confirm its structural integrity?

  • Methodological Answer : The synthesis typically involves reacting a palladium precursor (e.g., Pd(OAc)₂) with the chiral (R)-BINAP ligand under anhydrous conditions. The diaquo and triflate ligands are introduced via ligand exchange in a polar solvent (e.g., acetonitrile). Structural confirmation relies on:

  • NMR Spectroscopy : 31P^{31}\text{P} NMR to verify phosphine coordination shifts (δ ~20–30 ppm for BINAP-Pd complexes) .
  • X-ray Crystallography : To resolve the chiral binaphthyl backbone and confirm the octahedral geometry of the Pd center .
  • Elemental Analysis : To validate stoichiometry (C, H, P, Pd) .

Q. What precautions are critical for handling and storing this palladium complex?

  • Methodological Answer :

  • Storage : Under inert atmosphere (Ar/N₂) at 0–6°C to prevent oxidation and ligand degradation .
  • Handling : Use gloveboxes or Schlenk techniques to avoid moisture. Deoxygenate solvents (e.g., THF, DCM) before use .
  • Decomposition Risks : Exposure to air may form Pd black; monitor via color changes (yellow to black) .

Q. What are the primary catalytic applications of this complex in organic synthesis?

  • Methodological Answer :

  • Asymmetric Allylic Alkylation : The chiral BINAP ligand induces enantioselectivity in C–C bond formation (e.g., Tsuji-Trost reactions) .
  • Cross-Coupling Reactions : Suzuki-Miyaura couplings, though less common than Pd(0) catalysts. Activity depends on triflate’s labile nature for substrate coordination .

Advanced Research Questions

Q. How does the chirality of the BINAP ligand influence enantioselectivity in asymmetric catalysis?

  • Methodological Answer :

  • Steric and Electronic Effects : The (R)-BINAP’s binaphthyl backbone creates a chiral pocket, directing substrate approach. For example, in allylic alkylation, the η³-allyl intermediate adopts a configuration where the bulky diphenylphosphino groups shield one face, favoring nucleophilic attack on the opposite side .
  • Mechanistic Probes : Use deuterium labeling or kinetic isotopic effect (KIE) studies to track stereochemical outcomes .

Q. How can researchers resolve contradictions in reported catalytic activity between [(R)-BINAP]-Pd(II) complexes and other Pd-phosphine systems?

  • Methodological Answer :

  • Control Experiments : Compare catalytic turnover (TON/TOF) under identical conditions (solvent, temp, substrate scope).
  • Ligand Substituent Analysis : Bulkier substituents (e.g., 3,5-dimethylphenyl in Xyl-BINAP) may alter Pd’s redox behavior or substrate accessibility .
  • Spectroscopic Monitoring : In situ 31P^{31}\text{P} NMR or IR to detect ligand dissociation or formation of inactive Pd clusters .

Q. What strategies optimize reaction conditions when using this catalyst for temperature-sensitive substrates?

  • Methodological Answer :

  • Solvent Screening : Low-polarity solvents (e.g., toluene) may stabilize the Pd complex, while polar solvents (DMF) accelerate ligand exchange but risk decomposition .
  • Additives : Silver salts (AgOTf) can scavenge halides, preventing catalyst poisoning.
  • Temperature Gradients : Test reactivity between –20°C and 60°C; lower temps often enhance enantioselectivity but slow kinetics .

Q. How can ligand degradation pathways be identified and mitigated during catalysis?

  • Methodological Answer :

  • Post-Reaction Analysis : Isolate spent catalyst via centrifugation/filtration and analyze by LC-MS or TGA for ligand oxidation (e.g., P=O formation) .
  • Stabilization Tactics : Introduce electron-withdrawing groups on BINAP to reduce Pd–P bond lability or use chelating solvents (DMSO) .

Properties

Molecular Formula

C46H36F6O8P2PdS2

Molecular Weight

1063.3 g/mol

IUPAC Name

[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;palladium(2+);trifluoromethanesulfonate;dihydrate

InChI

InChI=1S/C44H32P2.2CHF3O3S.2H2O.Pd/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*2-1(3,4)8(5,6)7;;;/h1-32H;2*(H,5,6,7);2*1H2;/q;;;;;+2/p-2

InChI Key

IMSBKDDEQLOVOF-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.O.[Pd+2]

Origin of Product

United States

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